2-(3-Hydroxypropoxy)acetic acid methyl ester
Overview
Description
2-(3-Hydroxypropoxy)acetic acid methyl ester is an organic compound with the molecular formula C6H12O4 It is a derivative of acetic acid and is characterized by the presence of a hydroxypropoxy group attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropoxy)acetic acid methyl ester typically involves the reaction of 3-hydroxypropyl alcohol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the ester, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypropoxy)acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(3-Oxopropoxy)acetic acid methyl ester.
Reduction: The ester group can be reduced to form the corresponding alcohol, 2-(3-Hydroxypropoxy)ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 2-(3-Oxopropoxy)acetic acid methyl ester.
Reduction: 2-(3-Hydroxypropoxy)ethanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(3-Hydroxypropoxy)acetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of metabolic pathways involving ester hydrolysis and oxidation.
Industry: Used in the production of specialty chemicals and as a building block for polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypropoxy)acetic acid methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release the active hydroxypropoxyacetic acid, which can then participate in metabolic processes. The hydroxypropoxy group can undergo further oxidation or reduction, leading to the formation of various metabolites that can exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyethoxy)acetic acid methyl ester
- 2-(4-Hydroxybutoxy)acetic acid methyl ester
- 2-(3-Hydroxypropoxy)propionic acid methyl ester
Uniqueness
2-(3-Hydroxypropoxy)acetic acid methyl ester is unique due to the presence of the hydroxypropoxy group, which imparts specific chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.
Properties
IUPAC Name |
methyl 2-(3-hydroxypropoxy)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-6(8)5-10-4-2-3-7/h7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNXBGRTTMGCRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.